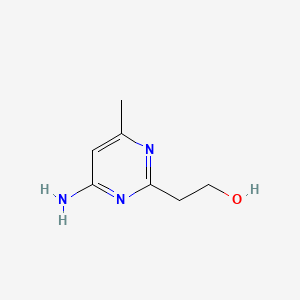

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is a chemical compound with the molecular formula C7H11N3O It belongs to the class of aminopyrimidines, which are known for their diverse biological activities

Mechanism of Action

Target of Action

It is known that 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . This suggests that the compound may target organisms causing diseases like sleeping sickness and malaria .

Mode of Action

It is known that 2-aminopyrimidines can act as nucleophiles, attacking aldehyde carbon . This suggests that 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol might interact with its targets through a similar mechanism.

Biochemical Pathways

Given the antitrypanosomal and antiplasmodial activities of 2-aminopyrimidine derivatives , it can be inferred that the compound may interfere with the life cycle of the targeted organisms, disrupting their growth and proliferation.

Result of Action

Given its potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may lead to the death of the targeted organisms, thereby alleviating the symptoms of the diseases they cause.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol typically involves the reaction of 4-amino-6-methylpyrimidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Materials: 4-amino-6-methylpyrimidine and ethylene oxide.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Amino-6-methylpyrimidin-2-yl)acetaldehyde or 2-(4-Amino-6-methylpyrimidin-2-yl)acetic acid.

Reduction: Formation of 2-(4-Amino-6-methylpyrimidin-2-yl)ethylamine.

Substitution: Formation of 2-(4-Amino-6-methylpyrimidin-2-yl)ethyl halides or ethers.

Scientific Research Applications

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antitumor properties.

Medicine: It is investigated for its potential use in drug development, particularly for diseases caused by protozoa, such as malaria and sleeping sickness.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-methylpyrimidine: Lacks the ethanol group but shares the aminopyrimidine core.

2-(4-Amino-6-methylpyrimidin-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.

2-(4-Amino-6-methylpyrimidin-2-yl)ethylamine: Similar structure but with an amine group instead of an ethanol group.

Uniqueness

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula C7H11N3O and a molecular weight of approximately 155.18 g/mol. Its structure includes an amino group and a hydroxyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It acts by inhibiting the growth of various bacteria and fungi through mechanisms such as:

- Inhibition of cell wall synthesis : The compound interferes with the biosynthesis of peptidoglycan, a vital component of bacterial cell walls.

- Disruption of metabolic pathways : It can modulate enzyme activities critical for microbial survival, thereby exerting a bactericidal effect.

Antitumor Activity

Studies have indicated that this compound may also possess antitumor properties. It has been shown to induce apoptosis in cancer cells through:

- Activation of caspases : This leads to programmed cell death, which is essential in controlling tumor growth.

- Inhibition of angiogenesis : By blocking the formation of new blood vessels, it restricts tumor growth and metastasis .

Case Studies

-

Antimicrobial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various pathogens. The results indicated a MIC range from 0.0625 mg/mL to 2.5 mg/mL for different strains, demonstrating its potent antimicrobial activity (see Table 1) .

Pathogen MIC (mg/mL) MBC (mg/mL) Staphylococcus aureus 0.125 0.25 Escherichia coli 0.5 1 Candida albicans 1 2 - Antitumor Effects : In vitro studies showed that treatment with the compound led to a significant reduction in cell viability in several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Applications in Drug Development

Given its biological activities, this compound is being explored for various therapeutic applications:

Properties

IUPAC Name |

2-(4-amino-6-methylpyrimidin-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-4-6(8)10-7(9-5)2-3-11/h4,11H,2-3H2,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXASNLLLBIAPDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.